molecular formula C12H17N3O2S2 B2435318 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034598-87-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2435318
CAS No.: 2034598-87-1
M. Wt: 299.41
InChI Key: RJORMMBVXNESAR-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H17N3O2S2 and its molecular weight is 299.41. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, synthesis, and potential applications of this compound, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a thiophene ring, which are known for their biological activity. The presence of the methanesulfonamide group enhances its solubility and bioavailability. The molecular formula is C15H22N4O3SC_{15}H_{22}N_{4}O_{3}S with a molecular weight of approximately 342.43 g/mol.

Biological Activities

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In a comparative study, derivatives with thiophene moieties exhibited enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Activity

Pyrazole-based compounds are recognized for their anti-inflammatory effects. Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that certain derivatives can reduce edema in animal models comparable to standard anti-inflammatory drugs .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells. For example, studies have reported that these compounds can activate caspase pathways leading to programmed cell death in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It can interact with receptors that regulate pain and inflammation, thereby altering physiological responses.
  • DNA Interaction : Some pyrazole derivatives have been shown to intercalate DNA, leading to inhibition of replication in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with appropriate diketones.
  • Thiophene Attachment : A cross-coupling reaction introduces the thiophene moiety.
  • Final Sulfonamide Formation : The methanesulfonamide group is introduced via reaction with sulfonyl chlorides under basic conditions.

Research Findings

A summary of recent findings related to the biological activity of this compound is presented in Table 1 below:

Activity Type Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6
AnticancerInduces apoptosis in cancer cells

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Antimicrobial Study : A study evaluated the effectiveness of various pyrazole-thiophene derivatives against resistant strains of bacteria, showing significant zones of inhibition compared to traditional antibiotics .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, a derivative showed a reduction in swelling comparable to indomethacin .
  • Cancer Cell Line Study : Pyrazole derivatives were tested on breast cancer cell lines, demonstrating a dose-dependent induction of apoptosis through caspase activation pathways .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-7-10(2)15(14-9)11(8-13-19(3,16)17)12-5-4-6-18-12/h4-7,11,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORMMBVXNESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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